![molecular formula C11H16N2O4 B089272 2,3-二氮杂双环[2.2.1]庚-5-烯-2,3-二羧酸二乙酯 CAS No. 14011-60-0](/img/structure/B89272.png)

2,3-二氮杂双环[2.2.1]庚-5-烯-2,3-二羧酸二乙酯

描述

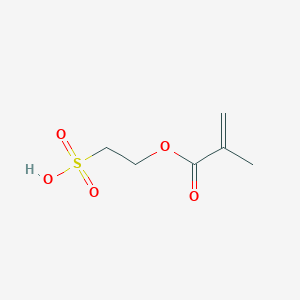

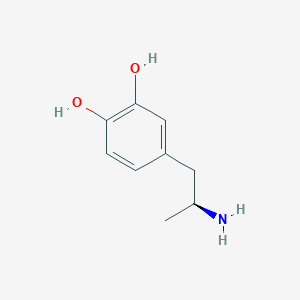

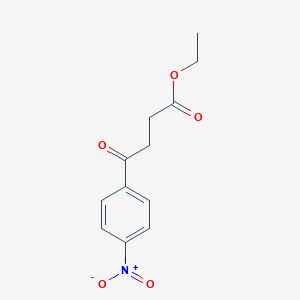

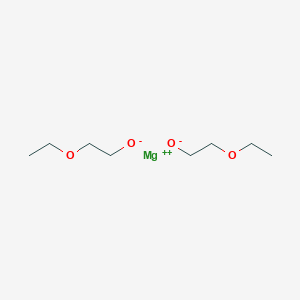

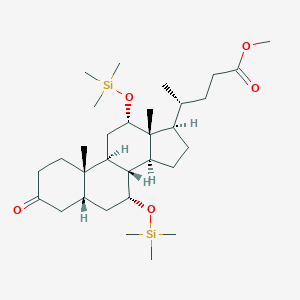

Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is a chemical compound with the linear formula C11H16N2O4 . It has a molecular weight of 240.261 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is not well-documented in the available literature. Sigma-Aldrich does not collect analytical data for this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .Molecular Structure Analysis

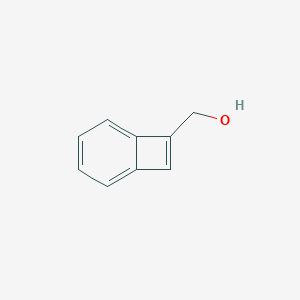

The molecular structure of Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is complex due to its bicyclic nature. The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The thermal deazetization reaction of 2,3-diazabicyclo[2.2.1]hept-2-ene has been investigated using Monte Carlo classical variational transition-state theory . The microcanonical reaction rates have been determined for both reaction channels, i.e., the stepwise and concerted cleavage of the two C–N bonds of the reactant .科学研究应用

合成和反应:报道了 2,3-二氮杂双环[2.2.1]庚-5-烯的首次合成,通过分离相应的双氨基甲酸酯水解形成的双羧酸盐促进了该分子的生成。本研究探索了二亚胺和环戊二烯的逆狄尔斯-阿尔德生成 (王存孝 & R. 谢里登,1993 年)。

光化学研究:使用可见光 5-fs 脉冲激光进行的研究调查了 2,3-二氮杂双环[2.2.1]庚-2-烯 (DBH) 衍生物的脱氮机理。研究表明,在母体 DBH 中发生协同脱氮,而对于 7,7-二乙氧基取代的 DBH 衍生物,发现了一种逐步脱氮机理 (M. Abe 等人,2012 年)。

热脱氮:从理论和实验上检验了 2,3-二氮杂双环[2.2.1]庚-2-烯 (DBH) 热脱氮的机理。发现限速步骤的过渡态结构对应于同步 C-N 断裂,导致形成环戊烷-1,3-二基自由基 (Mayra B. Reyes 和 B. K. Carpenter,2000 年)。

平均分子结构:通过气相电子衍射确定了 2,3-二氮杂双环[2.2.1]庚-2-烯及其辛-2-烯变体的平均分子结构,提供了详细的几何参数 (J. F. Chiang 等人,1975 年)。

分子结构分析:一项研究重点关注 2,3-二氮杂双环[2.2.1]庚-2-烯的微波结构测定,基于微波光谱分析提供了全面的分子结构参数 (R. Suenram,1976 年)。

酸性条件下的重排:一项研究报道了 2-芳基酰基-2-氮杂双环[2.2.1]庚-5-烯-3-羧酸衍生物在三氟乙酸处理下立体定向重排为 4-芳基酰氨基-2-氧杂双环[3.3.0]辛-7-烯-3-酮,提出了这种重排的合理机制 (小林敏重等人,1992 年)。

抗肿瘤剂:合成了 2,3-双(羟甲基)-7-氧杂双环[2.2.1]庚-2-烯的衍生物和类似物,并将其评估为潜在的抗肿瘤剂,其中一种化合物在白血病 L1210 组织培养试验中显示出有效的抑制作用 (W. Anderson 等人,1979 年)。

脱氮动力学模型:报道了 2,3-二氮杂双环[2.2.1]庚-2-烯热氮挤出动力学研究,深入了解了热脱氮过程的动力学模型 (B. A. Lyons 等人,1993 年)。

EPR 和 ENDOR 研究:使用 EPR 和 ENDOR 光谱表征了 2,3-二氮杂双环[2.2.1]庚-2-烯及其衍生物的自由基阴离子,深入了解了影响 π 自旋和电荷分布的远程耦合和结构修饰 (F. Gerson & Coskun Sahin,1997 年)。

安全和危害

属性

IUPAC Name |

diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-3-16-10(14)12-8-5-6-9(7-8)13(12)11(15)17-4-2/h5-6,8-9H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAKWQGDHULQOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C2CC(N1C(=O)OCC)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70286197 | |

| Record name | Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |

CAS RN |

14011-60-0 | |

| Record name | MLS002608604 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,4aβ)-Decahydro-1β-[(E)-5-hydroxy-3-methyl-3-pentenyl]-2,5,5,8aβ-tetramethylnaphthalen-2α-ol](/img/structure/B89195.png)

![2-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B89207.png)